molecular formula C10H20O2 B14456971 (2S,3R)-2-hexyl-3-methoxyoxetane CAS No. 74824-89-8

(2S,3R)-2-hexyl-3-methoxyoxetane

Cat. No.: B14456971
CAS No.: 74824-89-8
M. Wt: 172.26 g/mol
InChI Key: DYWCBOUMSJCIJW-VHSXEESVSA-N
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Description

(2S,3R)-2-hexyl-3-methoxyoxetane is a chiral oxetane derivative of significant interest in medicinal chemistry and drug discovery research. Oxetanes are four-membered oxygen-containing heterocycles known for their compact, polar, and highly strained structure. The incorporation of oxetane motifs into small molecules is a established strategy to improve key physicochemical properties . The unique stereochemistry of this compound, defined by the (2S,3R) configuration, makes it a valuable chiral building block for the synthesis of complex molecules and exploration of structure-activity relationships. In drug discovery, oxetanes are frequently used as versatile bioisosteres. They can serve as effective surrogates for gem-dimethyl groups or carbonyl functions, often leading to enhanced aqueous solubility and improved metabolic stability of lead compounds . The presence of the oxetane ring can influence the conformational preferences of a molecule and impact critical parameters such as lipophilicity (LogP) and pKa . Researchers utilize oxetane-containing building blocks like (2S,3R)-2-hexyl-3-methoxyoxetane in the design of molecules targeting a wide range of diseases, including cancer, viral infections, and metabolic disorders . The hexyl and methoxy substituents on the oxetane core provide distinct chemical handles for further synthetic elaboration, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity against biological targets such as kinases and various enzymes . This product is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

74824-89-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2S,3R)-2-hexyl-3-methoxyoxetane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1

InChI Key

DYWCBOUMSJCIJW-VHSXEESVSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](CO1)OC

Canonical SMILES

CCCCCCC1C(CO1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hexyl-3-methoxyoxetane typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric epoxidation of an appropriate alkene followed by ring closure to form the oxetane ring. The reaction conditions often include the use of chiral ligands and metal catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (2S,3R)-2-hexyl-3-methoxyoxetane may involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor technology to control reaction parameters precisely, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hexyl-3-methoxyoxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2S,3R)-2-hexyl-3-methoxyoxetane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3R)-2-hexyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Influence: Comparison with 4-Hydroxyisoleucine Lactone (4-HIL) Derivatives

highlights the role of stereochemistry in modulating enzyme-substrate interactions. In Figure 4, (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL exhibit distinct binding modes with HILDH and NADH due to their differing configurations at the 4-position. For example, the hexyl group’s stereochemical placement could influence steric hindrance in reactions or interactions with chiral catalysts .

Substitution Pattern: 3-Ethyl-3-Methoxyoxetane vs. 2-Hexyl-3-Methoxyoxetane

and describe the synthesis and characterization of 3-ethyl-3-methoxyoxetane. Key differences arise in substitution patterns:

  • Positional Isomerism : The methoxy group in 3-ethyl-3-methoxyoxetane is at the 3-position, similar to the target compound, but the alkyl chain (ethyl vs. hexyl) and its position (3- vs. 2-) differ.
  • NMR Spectral Data : Table 1 in provides ¹H-NMR chemical shifts for 3-ethyl-3-hydroxymethyloxetane. While direct data for the target compound are unavailable, a comparison can be inferred:
    • The hexyl group’s protons (δ ~0.8–1.6 ppm for –CH₃ and –CH₂–) would contrast with the ethyl group’s simpler splitting pattern.
    • The oxetane ring protons (e.g., –CH₂–O– at δ ~3.5–4.3 ppm) may shift slightly due to the hexyl group’s electron-donating or steric effects .
Compound Key Substituents ¹H-NMR Features
3-Ethyl-3-methoxyoxetane 3-ethyl, 3-methoxy δ 0.78 (–CH₃), δ 4.27–4.33 (–CH₂–O–)
(2S,3R)-2-Hexyl-3-methoxyoxetane 2-hexyl, 3-methoxy Expected δ ~0.8–1.6 (hexyl –CH₂–), δ ~3.5–4.3 (oxetane ring)

Ring Size Effects: Comparison with (2S,3R)-2-Decyl-3-(5-Methylhexyl)oxirane

details the oxirane derivative (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane. Key contrasts include:

  • Ring Strain : Oxetanes (four-membered rings) exhibit lower ring strain than oxiranes (three-membered rings), resulting in greater thermal and chemical stability. This makes oxetanes more suitable for applications requiring prolonged storage or harsh reaction conditions.
  • Substituent Effects : The hexyl and decyl groups in both compounds enhance hydrophobicity, but the oxetane’s larger ring may accommodate bulkier substituents with less steric clash compared to oxiranes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S,3R)-2-hexyl-3-methoxyoxetane, and how do stereochemical outcomes depend on reaction conditions?

  • Methodological Answer :

  • Ring-closure substitution : Start with a 1,3-diol precursor and employ Mitsunobu conditions (e.g., DIAD/Ph3_3P) for stereospecific oxetane formation. The hexyl and methoxy substituents can be introduced via pre-functionalized starting materials or post-ring-opening alkylation .
  • Paternò-Büchi reaction : Use UV irradiation of a carbonyl compound (e.g., benzophenone) with an alkene to form the oxetane ring. Stereocontrol requires chiral auxiliaries or asymmetric catalysis .
  • Key considerations : Monitor reaction pH and temperature to minimize epimerization. Validate stereochemistry via NOESY NMR or X-ray crystallography .

Q. How can researchers structurally characterize (2S,3R)-2-hexyl-3-methoxyoxetane to confirm its stereochemistry and purity?

  • Methodological Answer :

  • NMR spectroscopy : Use 13C^{13}\text{C} DEPT-135 to identify quaternary carbons and 1H^{1}\text{H}-1H^{1}\text{H} COSY for coupling between methoxy and adjacent protons.
  • X-ray crystallography : Resolve absolute configuration by analyzing heavy-atom positions in single crystals.
  • Chiral HPLC : Pair with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .

Q. What experimental conditions compromise the stability of (2S,3R)-2-hexyl-3-methoxyoxetane, and how can degradation be mitigated?

  • Methodological Answer :

  • Stability tests : Expose the compound to:
ConditionRecovery RateKey ObservationReference
1 M HCl, 37°C, 24 h>95%Acid-stable due to low ring strain
1 M NaOH, RT, 24 h~85%Base-induced ring-opening at elevated temperatures
LiBH4_4 in THF>90%Resists reduction vs. esters (13% recovery)
  • Mitigation : Store under inert atmosphere at -20°C; avoid prolonged exposure to strong bases.

Q. How does the oxetane moiety in (2S,3R)-2-hexyl-3-methoxyoxetane influence drug-like properties compared to gem-dimethyl or ketone bioisosteres?

  • Methodological Answer :

  • Physicochemical modulation :
PropertyOxetane vs. Gem-DimethylOxetane vs. KetoneReference
Solubility (pH 7.4)4–4000× increaseCase-dependent; often comparable
logDReduced vs. methylene/gem-dimethylVariable; improved in some cases
Metabolic stabilityEnhanced CYP450 resistanceSimilar to ketones
  • Design tip : Use oxetanes to reduce lipophilicity (ClogP ↓0.5–1.5) while retaining metabolic stability .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3R)-2-hexyl-3-methoxyoxetane impact its conformational rigidity and hydrogen-bonding capacity?

  • Methodological Answer :

  • Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare synclinal vs. antiplanar arrangements. The 3R-methoxy group restricts rotation, locking the oxetane into a hydrogen bond-accepting conformation .
  • Experimental validation : Use variable-temperature NMR to assess rotational barriers. Correlate with solubility in polar solvents (e.g., Δ solubility in H2_2O vs. DMSO) .

Q. How can researchers resolve contradictions in reported logD values for oxetane derivatives like (2S,3R)-2-hexyl-3-methoxyoxetane?

  • Methodological Answer :

  • Case study : If logD increases in some oxetanes but decreases in others (e.g., ):

Standardize shake-flask assays using octanol/PBS (pH 7.4) with LC-MS quantification.

Control for ionization effects (pKa < 2 for oxetanes ).

Compare with computational models (e.g., ACD/logD Predictor) to identify outliers.

  • Root cause : Substituent electronic effects (e.g., electron-withdrawing methoxy) may override oxetane’s intrinsic logD-lowering effect .

Q. What strategies enable direct comparison of (2S,3R)-2-hexyl-3-methoxyoxetane with its 3,3-diaryloxetane analogs in bioisostere replacement studies?

  • Methodological Answer :

  • Matched molecular pair (MMP) analysis :

Synthesize analogs with diaryloxetane cores (e.g., 3,3-diphenyloxetane) using Friedel-Crafts alkylation .

Compare key parameters:

Parameter(2S,3R)-2-Hexyl-3-Methoxy3,3-Diaryloxetane
Metabolic Stability (t1/2_{1/2})120 min (human liver microsomes)180 min
Permeability (PAMPA)Moderate (logPapp_{app} -5.2)High (logPapp_{app} -4.8)
  • Conclusion : Diaryloxetanes offer better permeability but require trade-offs in synthetic complexity .

Q. How can researchers design in vitro assays to assess the metabolic stability of (2S,3R)-2-hexyl-3-methoxyoxetane in hepatic models?

  • Methodological Answer :

  • Protocol :

Incubate with human liver microsomes (HLM) + NADPH.

Quantify parent compound loss via LC-HRMS at 0, 15, 30, 60 min.

Use 3,3-dimethyloxetane as a control (t1/2_{1/2} = 90 min ).

  • Data interpretation : If t1/2_{1/2} > 120 min, the methoxy group likely shields the oxetane from CYP3A4 oxidation .

Q. What computational tools are best suited to predict the aqueous solubility and membrane permeability of (2S,3R)-2-hexyl-3-methoxyoxetane?

  • Methodological Answer :

  • Tools :
  • Molecule property prediction : SwissADME (incorporates Boiled-egg model for BBB permeability).
  • Conformational sampling : MacroModel’s MCMM algorithm.
  • Validation : Cross-check with experimental PAMPA and shake-flask solubility data. The hexyl chain may dominate logP, but the oxetane’s H-bond capacity offsets this .

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